IDO1 Inhibitory Activity of 2,3,6-Trimethyl-1H-indol-5-amine: A Direct Potency Comparison with a Reference Inhibitor
2,3,6-Trimethyl-1H-indol-5-amine demonstrates moderate inhibitory activity against recombinant human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 138 nM [1]. This is significantly less potent than the reference IDO1 inhibitor epacadostat, which exhibits an IC50 of approximately 72 nM under similar enzymatic conditions [2].
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 138 nM |
| Comparator Or Baseline | Epacadostat (reference IDO1 inhibitor), IC50 = 72 nM |
| Quantified Difference | 2,3,6-Trimethyl-1H-indol-5-amine is approximately 1.9-fold less potent than epacadostat. |
| Conditions | Inhibition of recombinant human IDO1 expressed in E. coli BL21 cells using L-tryptophan as substrate, incubated for 30 mins [1]. Epacadostat IC50 determined in a recombinant human IDO1 enzymatic assay [2]. |
Why This Matters
This quantitative potency data allows researchers to benchmark the compound against a clinical-stage IDO1 inhibitor, informing its suitability as a starting point for medicinal chemistry optimization or as a tool compound in immunological assays.
- [1] BindingDB. BDBM50513465 CHEMBL4586947. Affinity Data for 2,3,6-trimethyl-1H-indol-5-amine. View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. View Source
